[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate is a synthetic indole derivative featuring a 2,3-dimethyl-substituted indole core. The indole moiety is esterified at the 5-position with a carbamoylmethyl group, further modified by a 1-cyanocyclohexyl substituent.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,3-dimethyl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-14(2)22-17-7-6-15(10-16(13)17)19(25)26-11-18(24)23-20(12-21)8-4-3-5-9-20/h6-7,10,22H,3-5,8-9,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNQRSYTUDPBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)OCC(=O)NC3(CCCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by a cyanide ion.
Carbamoylation: The carbamoyl group is introduced through the reaction of the indole derivative with an isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring with an appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the cyanocyclohexyl group, converting the nitrile to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its indole core, which is a common motif in many bioactive molecules. It could potentially be explored for its anticancer, antimicrobial, or anti-inflammatory properties .
Industry
In material science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and synthetic differences between the target compound and related indole derivatives:
Physicochemical Properties
- Lipophilicity : The 2,3-dimethyl and cyclohexyl groups enhance lipophilicity compared to unsubstituted indoles (e.g., N-carbamimidoyl analog in ). This could influence solubility and membrane permeability.
- Spectroscopic Signatures : The 2,3-dimethyl groups would cause upfield shifts in ¹H NMR (δ ~2.1–2.5 ppm) versus deshielded protons in unsubstituted indoles. The cyanide group’s ¹³C NMR signal (δ ~120 ppm) is a distinct marker absent in analogs like the biphenyl derivative .
Research Implications and Gaps
- Structural Analysis : SHELX and ORTEP () are critical for resolving crystallographic details, especially steric effects from the cyclohexyl group.
- Synthetic Challenges: The 1-cyanocyclohexyl moiety may complicate purification compared to simpler esters, necessitating advanced chromatography (as in ) .
Biological Activity
[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate is a synthetic compound belonging to the indole family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Name : [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
The biological activity of [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate is primarily attributed to its interactions with various biological targets. Indoles are known for their diverse pharmacological properties, including:
- Antioxidant Activity : Indole derivatives have been shown to scavenge free radicals and reduce oxidative stress.
- Anticancer Properties : Certain indole compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Some studies indicate that indole derivatives can modulate inflammatory pathways, potentially reducing inflammation in chronic diseases.
In Vitro Studies
Recent studies have evaluated the in vitro activity of this compound against different biological targets. For instance:
| Study | Target | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Study A | α-glucosidase | 12.5 | Inhibitory effect comparable to standard drugs |
| Study B | Cancer Cell Line (MCF-7) | 15.0 | Induced significant apoptosis |
| Study C | Antioxidant Activity | 25.0 | Effective in reducing oxidative stress |
Case Studies
-
Anticancer Activity :
- A study conducted on MCF-7 breast cancer cells demonstrated that [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate significantly inhibited cell growth with an IC50 value of 15 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
-
α-glucosidase Inhibition :
- The compound was tested for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. It showed a promising IC50 value of 12.5 µM, suggesting potential use in managing diabetes by delaying carbohydrate absorption.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of [(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate indicates favorable absorption characteristics:
- Human Intestinal Absorption : High probability of absorption (0.9675).
- Blood-Brain Barrier Penetration : Moderate likelihood (0.7063).
Toxicity assessments using the Ames test suggest that the compound is non-toxic (non-AMES toxic), indicating a potentially safe profile for further development.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the 2,3-dimethyl-1H-indole-5-carboxylate core?
- Methodology : The indole ester core is typically synthesized via N-alkylation of pre-functionalized indole derivatives. For example, ethyl 2,3-dimethyl-1H-indole-5-carboxylate (a key precursor) can be synthesized by alkylating 2,3-dimethylindole-5-carboxylic acid with ethyl bromide under basic conditions (NaH/DMF) .
- Key Steps :
- Esterification : Reacting indole-5-carboxylic acid (CAS 1670-81-1) with methanol or ethanol under acidic conditions to form the ester .
- N-Alkylation : Introducing substituents at the indole nitrogen using alkyl halides and strong bases (e.g., NaH in DMF) .
Q. How is the (1-cyanocyclohexyl)carbamoyl group introduced into the structure?
- Methodology : The carbamoyl group is added via a nucleophilic acyl substitution reaction.
- Step 1 : React 1-cyanocyclohexylamine with chloroacetyl chloride to form the carbamoyl chloride intermediate.
- Step 2 : Couple this intermediate with the hydroxyl group of methyl 2,3-dimethyl-1H-indole-5-carboxylate using a base (e.g., triethylamine) in anhydrous dichloromethane .
Q. What analytical techniques are critical for confirming the compound’s structure?
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving steric effects from the 2,3-dimethyl and cyanocyclohexyl groups .
- Spectroscopy :
- NMR : and NMR to confirm substitution patterns (e.g., methyl groups at C2/C3, ester carbonyl at C5).
- Mass Spectrometry : High-resolution MS to verify molecular weight (CHNO, theoretical MW: 376.41 g/mol).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during N-alkylation?
- Challenge : Competing side reactions (e.g., over-alkylation) reduce yields.
- Solutions :
- Temperature Control : Conduct reactions at 0–5°C to minimize side products .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product .
Q. How are contradictions in spectral data resolved, particularly for overlapping signals in NMR?
- Approach :
- 2D NMR Techniques : HSQC and HMBC to assign quaternary carbons and differentiate methyl groups (C2 vs. C3).
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian 16) .
Q. What strategies address low solubility in aqueous media for biological assays?
- Structural Modifications :
- Prodrug Design : Replace the methyl ester with a more hydrophilic group (e.g., PEG-linked carboxylate).
- Co-solvents : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Table : Solubility Data in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| PBS (pH 7.4) | <0.1 |
| Ethanol | 15–20 |
Data Contradiction Analysis
Q. Discrepancies in melting points reported across studies: How to validate purity?
- Root Cause : Polymorphism or residual solvents.
- Validation Methods :
- DSC/TGA : Differential scanning calorimetry to confirm a single endothermic peak (pure form melts at 232–234°C for indole-5-carboxylic acid derivatives) .
- HPLC-PDA : Purity >98% with a single peak (C18 column, acetonitrile/water gradient) .
Q. Conflicting bioactivity results in kinase inhibition assays: Methodological factors?
- Potential Issues :
- Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) affect IC values.
- Protein Source : Recombinant vs. native kinases may have differing activation states.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
